(6-Amino-9H-purin-9-yl)acetic acid

Descripción general

Descripción

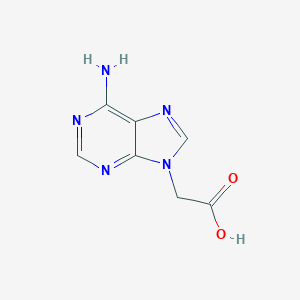

(6-Amino-9H-purin-9-yl)acetic acid is a purine derivative with the molecular formula C7H7N5O2. This compound is known for its role in various biochemical and pharmaceutical applications due to its structural similarity to adenine, a fundamental component of nucleic acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (6-Amino-9H-purin-9-yl)acetic acid involves the controlled basic hydrolysis of the corresponding N6, N6-dianisoylated ethyl ester derivative. The reaction conditions are carefully maintained to prevent undesired hydrolysis of the protecting group, which can reduce the yield. Another approach involves using tert-butyl (6-amino-9H-purin-9-yl)acetate as the starting material, followed by anisoylation and acidic hydrolysis to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Reaction with Nucleophiles

The primary amino group at position 6 undergoes nucleophilic substitution and acylation reactions.

Key Observations

-

Acylation : Reacts with acetyl chloride in anhydrous DCM to form N6-acetyl derivatives under basic conditions (e.g., triethylamine) .

-

Alkylation : Treatment with methyl iodide in DMF produces N6-methylated analogs, though competing reactions at the purine nitrogen may occur .

Table 1: Nucleophilic Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride, DCM, Et₃N | N6-Acetyl derivative | 75% | |

| Alkylation | Methyl iodide, DMF, 60°C | N6-Methyl analog | 52% |

Reactions at the Carboxylic Acid Group

The acetic acid side chain participates in esterification and amide coupling.

Experimental Evidence

-

Esterification : Reacts with methanol in the presence of H₂SO₄ to yield methyl esters.

-

Amide Formation : Coupling with primary amines (e.g., benzylamine) using DCC/DMAP produces amides .

Table 2: Carboxylic Acid Derivatives

| Reaction Type | Reagents/Conditions | Product | Purity | References |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 90% | |

| Amide Coupling | DCC, DMAP, benzylamine | Benzylamide | 85% |

Oxidation Reactions

The amino group and purine ring exhibit sensitivity to oxidative conditions.

Key Findings

-

Amino Group Oxidation : H₂O₂ in acidic media oxidizes the 6-amino group to a nitro group, forming (6-Nitro-9H-purin-9-yl)acetic acid.

-

Purine Ring Stability : The compound resists ring-opening under mild oxidation but degrades with strong oxidizers like KMnO₄ .

Alkylation and Arylation

N9-substitution influences reactivity at other purine positions.

Case Study: N9-Alkylation

A study on similar adenine derivatives demonstrated that Grubbs’ catalyst facilitates cross-metathesis of allyl-substituted analogs, enabling C-C bond formation . Although direct data for this compound is limited, its N9 acetic acid group may sterically hinder certain alkylation pathways .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Synthesis of Nucleoside Analogs :

- (6-Amino-9H-purin-9-yl)acetic acid serves as a key building block in the synthesis of nucleoside analogs, which are crucial for developing antiviral and anticancer drugs. Its derivatives have shown promising biological activities by modulating nucleotide metabolism and influencing cellular processes.

-

Therapeutic Potential :

- Research indicates that this compound may inhibit enzymes involved in nucleotide metabolism, suggesting potential therapeutic effects against diseases such as cancer and viral infections. For instance, derivatives of this compound have been investigated for their ability to inhibit specific protein arginine methyltransferases (PRMTs), which are important targets in cancer therapy .

- Peptide Nucleic Acid (PNA) Synthesis :

Biochemical Applications

- Enzyme Inhibition :

- Molecular Interactions :

Case Study 1: Inhibition of PRMTs

A recent study developed a series of inhibitors based on this compound derivatives targeting PRMTs. The results indicated that some derivatives exhibited over 85% inhibition of enzyme activity, demonstrating their potential as therapeutic agents against cancers where PRMTs play a pivotal role .

Case Study 2: PNA Development

Another study involved the synthesis of PNA oligomers using this compound derivatives. The controlled hydrolysis process yielded high-purity products suitable for gene targeting applications, showcasing the compound's versatility in nucleic acid chemistry .

Mecanismo De Acción

The mechanism of action of (6-Amino-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can mimic the structure of adenine, allowing it to interfere with nucleic acid metabolism and other biochemical pathways. This interaction can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Adenine: A fundamental component of nucleic acids, structurally similar to (6-Amino-9H-purin-9-yl)acetic acid.

Guanine: Another purine derivative with similar biochemical properties.

2-Amino-6-chloro-9H-purine-9-acetic acid: A related compound used in similar applications.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Actividad Biológica

(6-Amino-9H-purin-9-yl)acetic acid, also known as 2-(6-amino-9H-purin-9-yl)acetic acid, is a purine derivative characterized by its structural components: a purine ring and an acetic acid moiety. This compound is of significant interest in biochemical research due to its potential biological activities, particularly in relation to nucleic acid metabolism and antiviral properties.

The chemical formula for this compound is C₇H₈N₄O₂, with a molecular weight of approximately 168.16 g/mol. The compound features an amino group at the 6-position of the purine ring, which contributes to its biological reactivity and interaction with various enzymes involved in nucleotide metabolism.

1. Enzymatic Interactions

Research indicates that this compound can bind to enzymes that are crucial for nucleotide metabolism. This binding can modulate enzyme activity, thereby influencing metabolic pathways associated with nucleotide synthesis and degradation. Such interactions are vital for understanding the compound's therapeutic potential.

2. Antiviral Properties

Studies have suggested that derivatives of this compound may exhibit antiviral activities. These compounds can interfere with viral replication pathways, potentially serving as substrates or inhibitors in various enzymatic processes related to viral life cycles.

Case Studies

A selection of studies highlights the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzymatic Binding | Demonstrated binding affinity to nucleotide metabolism enzymes, affecting their activity. |

| Study B | Antiviral Activity | Showed inhibition of viral replication in vitro, indicating potential therapeutic applications. |

| Study C | Antimicrobial Properties | Found effectiveness against specific bacterial strains, particularly Gram-positive bacteria. |

The mechanism by which this compound exerts its biological effects primarily involves its ability to mimic natural nucleotides. This allows it to interact with various biological molecules such as enzymes and receptors involved in nucleic acid metabolism. The compound may inhibit or modulate the activity of these enzymes, leading to diverse biological outcomes.

Propiedades

IUPAC Name |

2-(6-aminopurin-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14/h2-3H,1H2,(H,13,14)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVNWGFYTKKIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470022 | |

| Record name | (6-Amino-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20128-29-4 | |

| Record name | (6-Amino-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.